9-(4-aminobutyl)-9H-purin-6-amine hydrochloride
Overview
Description
9-(4-aminobutyl)-9H-purin-6-amine hydrochloride is a chemical compound that has garnered significant interest in various scientific fields. This compound is known for its unique structure and properties, making it a valuable subject of study in chemistry, biology, and medicine.
Mechanism of Action
Target of Action
9-(4-aminobutyl)-9H-purin-6-amine hydrochloride, also known as Agmatine, exerts modulatory action at multiple molecular targets, notably neurotransmitter systems, ion channels, nitric oxide (NO) synthesis, and polyamine metabolism . These targets play a crucial role in various physiological processes, including neurotransmission, immune response, and cell growth .
Mode of Action
Agmatine interacts with its targets, such as neurotransmitter receptors and ion channels, to modulate their activity . For instance, it can bind to imidazoline I1 and I2, α2-adrenergic, glutamate NMDAr, and serotonin 5-HT2A and 5HT-3 receptors . This binding can result in changes in the activity of these targets, leading to alterations in cellular functions .
Biochemical Pathways
Agmatine is a cationic amine formed by decarboxylation of L-arginine by the mitochondrial enzyme arginine decarboxylase (ADC) . Its degradation occurs mainly by hydrolysis, catalyzed by agmatinase into urea and putrescine, the diamine precursor of polyamine biosynthesis . An alternative pathway, mainly in peripheral tissues, is by diamine oxidase-catalyzed oxidation into agmatine-aldehyde, which is in turn converted by aldehyde dehydrogenase into guanidinobutyrate and secreted by the kidneys .
Pharmacokinetics
It is known to have high gastrointestinal absorption . Its lipophilicity, as indicated by its Log Po/w value, is low, suggesting that it may have good water solubility .
Result of Action
The molecular and cellular effects of this compound’s action are diverse due to its interaction with multiple targets. For instance, its modulation of neurotransmitter systems can affect neuronal communication, while its influence on nitric oxide synthesis can impact vasodilation and immune response .
Biochemical Analysis
Biochemical Properties
9-(4-aminobutyl)-9H-purin-6-amine hydrochloride plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme arginine decarboxylase, which catalyzes the formation of agmatine from arginine. Additionally, agmatine interacts with nitric oxide synthase, influencing the production of nitric oxide, a critical signaling molecule. It also binds to imidazoline receptors, which are involved in the regulation of blood pressure and glucose metabolism .
Cellular Effects
The effects of this compound on cells are diverse and significant. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Agmatine has been shown to inhibit the proliferation of certain cancer cell lines by depleting intracellular polyamine levels . It also affects mitochondrial function, inducing oxidative stress at low concentrations and promoting cell survival at higher concentrations . Furthermore, agmatine modulates neurotransmitter systems, impacting neuronal cell function and signaling .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to and modulates the activity of several receptors, including imidazoline and alpha-2 adrenergic receptors . Agmatine also inhibits nitric oxide synthase, reducing the production of nitric oxide and influencing vasodilation and neurotransmission. Additionally, it regulates polyamine metabolism by inhibiting enzymes involved in polyamine synthesis, such as ornithine decarboxylase . These interactions result in changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard laboratory conditions, but its activity can be influenced by factors such as temperature and pH. Long-term studies have shown that agmatine can have sustained effects on cellular function, including prolonged modulation of gene expression and metabolic pathways . Its stability and efficacy may decrease over extended periods, necessitating careful handling and storage.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, agmatine has been shown to have neuroprotective effects, reducing symptoms of neuropathic pain and improving cognitive function . At higher doses, it can induce adverse effects such as gastrointestinal distress and hypotension . The therapeutic window for agmatine is relatively narrow, and careful dosage optimization is required to maximize its benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is synthesized from arginine by the enzyme arginine decarboxylase and can be further metabolized into putrescine by agmatinase . Agmatine also influences the polyamine biosynthetic pathway, regulating the levels of other polyamines such as spermidine and spermine . These interactions affect metabolic flux and the overall balance of polyamines within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Agmatine is transported into cells via the polyamine transport system and can accumulate in various tissues, including the brain, liver, and kidneys . Its distribution is influenced by factors such as blood flow and tissue-specific expression of transporters.
Subcellular Localization
Within cells, this compound is localized to specific subcellular compartments. It is found in the cytoplasm, where it interacts with various enzymes and receptors . Agmatine can also localize to mitochondria, where it influences mitochondrial function and oxidative stress . Additionally, it may be targeted to other organelles through specific post-translational modifications and targeting signals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-aminobutyl)-9H-purin-6-amine hydrochloride typically involves the reaction of 9H-purin-6-amine with 4-aminobutyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process is designed to maximize yield and minimize impurities. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
9-(4-aminobutyl)-9H-purin-6-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as the presence of a catalyst or specific temperature and pressure settings.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
9-(4-aminobutyl)-9H-purin-6-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biological processes and as a tool for investigating cellular mechanisms.
Medicine: Explored for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
Agmatine: A biogenic amine with similar structural features, known for its role in neurotransmission and other physiological processes.
Spermidine: A polyamine involved in cellular growth and proliferation, with structural similarities to 9-(4-aminobutyl)-9H-purin-6-amine hydrochloride.
Putrescine: Another polyamine with a role in cellular metabolism and growth, sharing some structural characteristics with the compound.
Uniqueness
This compound is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it a valuable compound for studying specific biochemical pathways and for developing targeted therapeutic agents.
Properties
IUPAC Name |
9-(4-aminobutyl)purin-6-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N6.ClH/c10-3-1-2-4-15-6-14-7-8(11)12-5-13-9(7)15;/h5-6H,1-4,10H2,(H2,11,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDINQPPUAIXGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)CCCCN)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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